molecular formula C15H17ClN2O2 B1426345 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1354953-67-5

1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1426345
M. Wt: 292.76 g/mol
InChI Key: WLILONAAXCPYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354953-67-5 . It is used in the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, and alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Several studies have synthesized derivatives of quinoline and piperidine to evaluate their antibacterial and antimicrobial potentials. For instance, Xiaoguang Huang et al. (2010) introduced 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties to the quinolone core, showing comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, notably Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010). Similarly, D. Ashok et al. (2014) synthesized (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones with notable antibacterial activity against bacterial and fungal strains (Ashok et al., 2014).

Anticancer Activities

Research into the anticancer properties of quinoline and piperidine derivatives has yielded promising results. S. Harishkumar et al. (2018) reported on the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showing considerable growth inhibition of human cancer cell lines, demonstrating their potential as anticancer agents (Harishkumar et al., 2018).

Catalytic and Synthetic Applications

The compound and its derivatives have also been explored for their catalytic and synthetic applications. H. R. H. Astaneh et al. (2018) utilized nanocrystalline ZnO as a catalyst for synthesizing 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, highlighting a green, efficient synthesis method (Astaneh et al., 2018).

Metabolic Fate and Drug Design

The metabolic fate and potential for drug design of synthetic cannabinoid receptor agonists related to the quinoline and piperidine scaffold have been studied. Matthias J. Richter et al. (2021) investigated the in vitro phase I/II metabolites of QMPSB and QMPCB, emphasizing the importance of understanding metabolic pathways for toxicological screening and predicting drug interactions (Richter et al., 2021).

properties

IUPAC Name

1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c18-15(19)12-7-9-17(10-8-12)14-6-5-11-3-1-2-4-13(11)16-14;/h1-6,12H,7-10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLILONAAXCPYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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